molecular formula C6H6O B8082753 Phenol-d

Phenol-d

Cat. No.: B8082753
M. Wt: 95.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-QYKNYGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol-d, also known as deuterated phenol, is a derivative of phenol where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. Phenol itself is an aromatic organic compound with the molecular formula C₆H₅OH. It is characterized by a hydroxyl group (-OH) attached to a benzene ring. This compound is used in various scientific research applications due to its unique properties imparted by the presence of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium dichromate, ferric chloride.

    Reduction: Sodium borohydride.

    Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Comparison with Similar Compounds

Phenol-d can be compared with other similar compounds such as:

This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts.

Biological Activity

Phenol-d, a deuterated form of phenol, has garnered attention in various fields of research due to its unique properties and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on human health, and potential applications in clinical settings.

Overview of this compound

This compound (C6D5OH) is a stable isotopic variant of phenol where hydrogen atoms are replaced with deuterium. This modification can influence the compound's chemical behavior, stability, and interactions with biological systems. The biological activity of this compound is primarily linked to its antioxidant properties, ability to modulate enzymatic activities, and potential therapeutic effects.

Phenolic compounds, including this compound, exhibit several biological activities through various mechanisms:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .
  • Enzyme Inhibition : Studies indicate that phenolic compounds can inhibit key enzymes involved in inflammatory processes and disease progression. For example, they may suppress the activity of cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced inflammation .
  • Membrane Interaction : this compound interacts with lipid membranes, potentially altering their permeability and influencing cellular signaling pathways. This interaction can affect the behavior of various cell types, including immune cells .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX and NOS activities; reduces inflammation
CytotoxicityInduces apoptosis in cancer cells
Muscle RelaxationReduces hypertonia in clinical settings

Case Study 1: Muscle Function Improvement

A longitudinal case study investigated the effects of phenol injection (including this compound) on muscle joint function in a patient with spasticity resulting from an ischemic stroke. The study found that phenol injection significantly reduced stiffness and damping in the affected arm, demonstrating improved muscle function over a 12-week period. The results indicated a 35% decrease in stiffness and a 70% reduction in damping two weeks post-injection .

Case Study 2: Antioxidant Effects on Cellular Health

Another study focused on the antioxidant properties of phenolic compounds similar to this compound. It was observed that these compounds could significantly reduce oxidative stress markers in human cell lines exposed to harmful stimuli. The reduction in oxidative damage correlated with increased cell viability and decreased apoptosis rates .

Research Findings

Recent research highlights the multifaceted roles of phenolic compounds like this compound in health:

  • Cancer Research : Phenolic compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This effect is attributed to their ability to modulate signaling pathways involved in cell survival and proliferation .
  • Neurological Applications : The muscle-relaxing properties of phenolic compounds suggest potential applications in treating conditions characterized by spasticity or hypertonia, providing a therapeutic avenue for improving quality of life in affected individuals .

Properties

IUPAC Name

2-deuteriophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-QYKNYGDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol-d
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Phenol-d
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Phenol-d
Reactant of Route 5
Phenol-d
Reactant of Route 6
Phenol-d

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